4-Oxo-2-Nonenal Alkyne
Overview
Description
4-oxo-2-Nonenal Alkyne, also known as (2E)-4-oxo-2-nonen-8-ynal, is a functionalized lipid electrophile. It is a product of lipid peroxidation, which actively modifies histidine and lysine residues on proteins, leading to protein cross-linking. This compound also modifies 2’-deoxyguanosine, implicating lipid peroxidation in mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-Nonenal Alkyne typically involves the oxidation of unsaturated fatty acids. One common method includes the use of linoleic acid as a precursor. The process involves several steps:
Oxidation: Linoleic acid undergoes oxidation to form hydroperoxides.
Cleavage: The hydroperoxides are then cleaved to form aldehydes, including 4-oxo-2-Nonenal.
Functionalization: The aldehyde is further functionalized with an alkyne group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-Nonenal Alkyne undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-oxo-2-Nonenal Alkyne has diverse applications in scientific research:
Chemistry: Used as a probe in click chemistry to isolate and identify lipid peroxidation products.
Biology: Studies on protein modification and cross-linking, particularly in the context of oxidative stress.
Medicine: Research on its role in mutagenesis and carcinogenesis, providing insights into cancer development.
Industry: Utilized in the development of sensors and detection systems for oxidative stress markers
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Protein Modification: It modifies histidine and lysine residues on proteins, leading to cross-linking and altered protein function.
DNA Modification: It modifies 2’-deoxyguanosine in DNA, contributing to mutagenesis.
Electrophilic Reactions: The alkyne group allows it to act as an electrophile, reacting with nucleophiles in biological systems
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-nonenal (4-HNE): Another lipid peroxidation product with similar protein and DNA modifying properties.
Malondialdehyde (MDA): A simpler aldehyde formed during lipid peroxidation, known for its role in oxidative stress.
Uniqueness
4-oxo-2-Nonenal Alkyne is unique due to its alkyne functional group, which allows for specific applications in click chemistry. This makes it a valuable tool for isolating and identifying lipid peroxidation products, providing a more detailed understanding of oxidative stress and its implications .
Properties
IUPAC Name |
(E)-4-oxonon-2-en-8-ynal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMTKWXGONLQR-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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